molecular formula C23H13NO3 B11493934 2-Amino-3-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione

2-Amino-3-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione

Cat. No.: B11493934
M. Wt: 351.4 g/mol
InChI Key: GFPFYWDPYNWCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-3-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with a unique structure that combines anthracene and phenylpropynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-AMINO-3-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-AMINO-3-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds with similar anthracene structures but different substituents.

    Phenylpropynyl Derivatives: Compounds with phenylpropynyl groups attached to different core structures.

Uniqueness

2-AMINO-3-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its combination of anthracene and phenylpropynyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H13NO3

Molecular Weight

351.4 g/mol

IUPAC Name

2-amino-3-(3-oxo-3-phenylprop-1-ynyl)anthracene-9,10-dione

InChI

InChI=1S/C23H13NO3/c24-20-13-19-18(22(26)16-8-4-5-9-17(16)23(19)27)12-15(20)10-11-21(25)14-6-2-1-3-7-14/h1-9,12-13H,24H2

InChI Key

GFPFYWDPYNWCAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC2=CC3=C(C=C2N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.